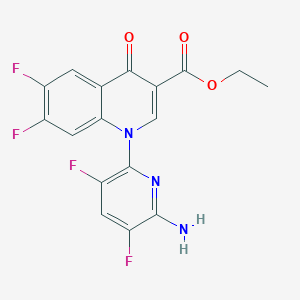

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is part of the broader class of fluoroquinolones, which are known for their antibacterial properties. Fluoroquinolones are widely used in both clinical and agricultural settings due to their effectiveness against a range of bacterial infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific fluorination steps are achieved using selective fluorinating agents under controlled conditions to introduce the desired fluorine atoms at the appropriate positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. Continuous flow chemistry techniques may be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are used to achieve the desired purity levels required for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The quinoline core can be further oxidized to produce derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound, potentially altering its biological activity.

Substitution: Substitution reactions at various positions on the quinoline ring can lead to the formation of new derivatives with altered properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used to study bacterial resistance mechanisms. Its antibacterial properties make it a useful tool in understanding how bacteria develop resistance to fluoroquinolones.

Medicine: Medically, this compound is investigated for its potential use as an antibacterial agent. Fluoroquinolones are known to be effective against a wide range of bacterial infections, and this compound is no exception. Research is ongoing to determine its efficacy and safety profile in clinical settings.

Industry: In the agricultural industry, fluoroquinolones are used as pesticides to control bacterial infections in plants. This compound, with its specific fluorine substitutions, may offer advantages in terms of potency and selectivity.

Mecanismo De Acción

The mechanism of action of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Molecular Targets and Pathways Involved:

DNA Gyrase: This enzyme is responsible for supercoiling bacterial DNA, which is crucial for DNA replication.

Topoisomerase IV: This enzyme is involved in the separation of replicated bacterial DNA during cell division.

Comparación Con Compuestos Similares

Ciprofloxacin: A well-known fluoroquinolone used in clinical settings.

Levofloxacin: Another fluoroquinolone with a similar mechanism of action.

Moxifloxacin: A fluoroquinolone with enhanced activity against Gram-positive bacteria.

Uniqueness: Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out due to its specific fluorine substitutions, which may confer unique antibacterial properties and potentially improved pharmacokinetic profiles compared to other fluoroquinolones.

Actividad Biológica

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H17F3N4O4

- Molecular Weight : 434.38 g/mol

- IUPAC Name : Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

The structure features a quinoline backbone with multiple fluorine substitutions and an amino group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Anticancer Properties

The compound has shown promise in cancer research. Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that it induces apoptosis and inhibits cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of apoptotic proteins.

Enzyme Inhibition

Inhibition studies reveal that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a separate investigation featured in Cancer Letters, the compound was tested on MCF-7 and HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells. Mechanistic studies revealed an increase in reactive oxygen species (ROS) levels and activation of the p53 pathway .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 8 µg/mL | Inhibition of DNA gyrase |

| Antibacterial | Escherichia coli | MIC: 8 µg/mL | Inhibition of topoisomerase IV |

| Anticancer | MCF-7 | IC50: 15 µM | Induction of apoptosis via ROS generation |

| Anticancer | HeLa | IC50: 15 µM | Activation of caspase pathways |

Propiedades

IUPAC Name |

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxoquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3O3/c1-2-27-17(26)8-6-24(16-12(21)4-11(20)15(22)23-16)13-5-10(19)9(18)3-7(13)14(8)25/h3-6H,2H2,1H3,(H2,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRZTJOORMEAJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3=C(C=C(C(=N3)N)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.